N-(4-methyl-2-pyridinyl)butanamide
Description
N-(4-methyl-2-pyridinyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 4-methyl-substituted pyridine ring. The amide functional group enables participation in intermolecular hydrogen bonding, influencing solubility and crystallinity.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
FEBOBIQQYMDCTC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-methyl-2-pyridinyl)butanamide with three classes of structurally related compounds from the evidence, focusing on molecular architecture, synthetic pathways, and inferred physicochemical properties.
Pyrimidinyl Acetamide Derivatives
describes 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide , a pyrimidine-based acetamide. Key differences include:
- Core Heterocycle: The pyrimidine ring (two nitrogen atoms) in ’s compound vs. the pyridine ring (one nitrogen) in the target compound.
- Substituents : The hydroxy group in ’s compound enhances polarity and hydrogen-bonding capacity compared to the purely lipophilic 4-methyl group in the target compound.
- Synthesis : highlights a base-catalyzed reaction with pentanamidine, suggesting a pathway distinct from typical amide coupling methods used for pyridinylbutanamides .
Table 1: Structural Comparison with Pyrimidinyl Acetamide
| Feature | This compound | 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide |
|---|---|---|
| Heterocycle | Pyridine (1 N) | Pyrimidine (2 N) |
| Key Substituents | 4-methyl | 4-hydroxy, 6-methyl, n-butyl |
| Amide Type | Primary amide | Tertiary amide (N,N-dimethyl) |
| Synthetic Route | Amide coupling (inferred) | Base-mediated condensation with pentanamidine |
Peptide-Based Amides with Complex Substitution
references peptidic compounds, such as (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinoline-2-carboxamide), which feature multiple amide bonds and bulky substituents. Key distinctions include:
- Molecular Complexity: The peptide-based compounds have intricate backbones (e.g., pyrrolidine, quinolizine), enabling diverse conformational states and target interactions, whereas the target compound’s simplicity may favor metabolic stability.
- Bioactivity : Peptidic amides in are associated with protease inhibition or receptor modulation (e.g., Demizu et al., 2012), whereas the target compound’s activity remains unexplored but could be tuned via pyridine functionalization .
Table 2: Functional Group Comparison with Peptide-Based Amides
Stereoisomeric Butanamide Derivatives
lists stereoisomers of 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (compounds m, n, o), which share the butanamide core but differ in stereochemistry and substituents:
- Stereochemical Complexity : The (R/S) configurations in ’s compounds influence 3D structure and chiral recognition, whereas the target compound lacks stereocenters, simplifying synthesis and formulation.
- Additional Functional Groups: The 2-oxotetrahydropyrimidinyl and phenoxyacetamido groups in ’s compounds enhance hydrogen-bonding and π-π stacking capabilities compared to the target’s pyridine-methyl system .
Table 3: Physicochemical Comparison with Stereoisomeric Butanamides
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